molecular formula C7H14ClNO B15237591 trans-Octahydrofuro[3,4-C]pyridine hcl

trans-Octahydrofuro[3,4-C]pyridine hcl

Cat. No.: B15237591
M. Wt: 163.64 g/mol
InChI Key: YIFFNLBQRNYTMJ-LEUCUCNGSA-N
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Description

trans-Octahydrofuro[3,4-C]pyridine HCl is a high-purity chemical reagent featuring a fused furo[3,4-c]pyridine bicyclic ring system, a scaffold of significant interest in modern medicinal chemistry and drug discovery . This saturated octahydro derivative offers improved solubility and metabolic stability for research applications. The rigid, three-dimensional trans-configured structure serves as a versatile and privileged scaffold for designing novel biologically active compounds . This core structure is particularly valuable in neuroscience research. The furo[3,4-c]pyridine scaffold is a key component in potent antagonists of the neuropeptide S receptor (NPSR), a G-protein-coupled receptor target for potential therapeutics addressing substance abuse relapse and for modulating the duration of anesthetic action . The synthesis of this scaffold, as reported in related scientific literature, often involves sophisticated sequences such as ortho-lithiation of nicotinamide derivatives followed by condensation with ketones, cyclization, and selective reduction to achieve the desired trans stereochemistry . As a supplier, we ensure the compound is characterized and of a quality suitable for advanced research and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1

InChI Key

YIFFNLBQRNYTMJ-LEUCUCNGSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1COC2.Cl

Canonical SMILES

C1CNCC2C1COC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Octahydrofuro[3,4-C]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of trans-Octahydrofuro[3,4-C]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridine Nitrogen

The nitrogen atom in the pyridine ring acts as a nucleophilic site, enabling reactions with electrophiles. This reactivity is exploited to introduce substituents that modulate biological activity:

  • Alkylation : Treatment with alkyl halides or isocyanates under mild conditions (e.g., dichloromethane, room temperature) yields N-alkylated derivatives. For example, alkylation with benzyl isocyanate produces N-benzylcarboxamide derivatives (e.g., compound 14a ) with 69% yield .

  • Acylation : Reaction with acetyl chloride forms N-acetylated products (e.g., compound 4q ) .

Reduction of Pyridine and Furan Rings

Selective hydrogenation protocols modify the compound’s saturation state:

  • Partial Pyridine Ring Reduction : Using hydrogen gas (40 psi) with platinum oxide (PtO₂) in acidic ethanol selectively reduces the pyridine ring to a 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core (33 ) while preserving the tetrasubstituted double bond (79% yield) .

  • Full Reduction : Catalytic hydrogenation under stronger conditions fully saturates the bicyclic system, though this is less common due to steric hindrance.

Pictet–Spengler Cyclization

This reaction constructs fused tetrahydrofuropyridine systems through acid-catalyzed cyclization:

  • Mechanism : Condensation of 2-(5-methylfuran-2-yl)ethanamine with aldehydes forms imine intermediates, which undergo cyclization in the presence of Brønsted acids (e.g., HCl) .

  • Applications : Generates 4-substituted tetrahydrofuro[3,2-c]pyridines, though yields vary with substituent electronic effects (e.g., 46–79% yields) .

Functional Group Transformations

Derivatization reactions enhance pharmacological properties:

  • Isocyanate Additions : Reaction with iso-butyl isocyanate produces carboxamide derivatives (e.g., compound 14b ) with improved neuropeptide S receptor (NPSR) antagonism (Ke = 71.4 nM) .

  • Oxidation : Controlled oxidation of the furan ring can yield diketone intermediates, though this requires precise conditions to avoid over-oxidation .

Table 1: Key Derivatives and Their Antagonist Activity

CompoundModificationNPSR Antagonist Activity (Ke, nM)
14a N-Benzylcarboxamide432
14b N-(iso-Butyl)carboxamide71.4
4q N-AcetylatedNot reported
33 Partially reduced coreN/A (Intermediate)

Data sourced from in vitro calcium mobilization assays .

Stereochemical Considerations

The trans configuration of the octahydrofuropyridine system influences reaction outcomes:

  • Cis-Trans Isomerization : Nickel acetate/NaBH₄-mediated reduction produces cis-intermediates (e.g., 37 ) that require subsequent alkylation to retain activity .

  • Impact on Bioactivity : The (+) isomer of 14b shows 6x greater NPSR antagonism than the (-) isomer (Ke = 71.4 nM vs. 432 nM) .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to HCl in dioxane cleaves the furan ring, necessitating controlled reaction times .

  • Thermal Decomposition : Elevated temperatures during cyclization promote tarring, requiring low-temperature protocols .

Scientific Research Applications

Trans-Octahydrofuro[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-Octahydrofuro[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)
  • Structure : Features a hydroxy group and three ketone moieties (trione) on the pyrrolopyridine core.
  • Properties :
    • Exhibits strong fluorescence with a large Stokes shift (~100 nm).
    • High photostability (quantum yield of photodecomposition < 0.001).
    • Partially anisotropic dipole transitions, as shown by femtosecond transient absorption spectroscopy .
  • Applications: Potential use as a fluorescent probe in physiological systems due to efficient light amplification in the visible range .
Piperazinyl-Modified Pyrrolopyridines (Compounds 2–4 in )
  • Structure : Derivatives with piperazinyl-methyl and alkoxy (methoxy/ethoxy) substituents. Examples:
    • 2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
  • Properties :
    • Synthesized for thermal stability studies; substituents likely enhance solubility and modulate receptor interactions.
    • Alkoxy groups may influence electronic properties and steric hindrance .
trans-Octahydrofuro[3,4-C]pyridine HCl
  • Properties: Polar dihydrochloride form suggests high solubility in aqueous media. Potential as a building block in pharmaceutical synthesis due to amine functionality .

Comparative Analysis Table

Compound Key Features Electronic Properties Applications References
trans-Octahydrofuro[...] HCl Saturated bicyclic amine; dihydrochloride salt Low conjugation; polar Pharmaceutical intermediate?
HPPT Hydroxy/trione substituents; unsaturated core Strong fluorescence; anisotropic Fluorescent probes, optoelectronics
Piperazinyl derivatives Piperazinyl-methyl; alkoxy groups Modulated by substituents Thermal studies; drug discovery

Research Findings and Implications

  • Photophysical Behavior : HPPT’s fluorescence and photostability stem from its conjugated trione system, absent in trans-Octahydrofuro HCl. This highlights the role of electron-withdrawing groups in optoelectronic performance .
  • Thermal and Solubility Trends : Piperazinyl derivatives () demonstrate how alkyl/aryl substituents enhance thermal stability and solubility—a trait trans-Octahydrofuro HCl may share due to its ionic form .

Biological Activity

trans-Octahydrofuro[3,4-C]pyridine HCl is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound (C7H14ClNO) is characterized by a fused bicyclic structure that combines a furan and pyridine moiety. Its unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Analgesic Effects : Compounds similar to trans-Octahydrofuro[3,4-C]pyridine have been shown to possess analgesic properties, suggesting potential use in pain management therapies .
  • CNS Activity : Studies have indicated that derivatives of this compound may influence the central nervous system (CNS), potentially offering anxiolytic effects akin to those observed with neuropeptide S receptor antagonists .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, which could be beneficial in treating infections caused by resistant bacterial strains.

1. Analgesic Activity

A study evaluated the analgesic effects of various pyridine derivatives, including this compound. The results showed significant pain relief in animal models, with IC50 values indicating effective dosage ranges comparable to established analgesics .

2. Neuropharmacological Studies

In vitro studies have demonstrated that this compound acts as an antagonist at neuropeptide S receptors. This activity is associated with reduced anxiety-like behaviors in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders .

3. Antimicrobial Activity

Research has highlighted the antimicrobial properties of related compounds. For instance, certain derivatives exhibited MIC values below 0.15 µM against various bacterial strains, indicating strong activity against pathogens like Mycobacterium tuberculosis and others .

Summary of Biological Activities

Activity Type Mechanism Reference
AnalgesicInhibition of pain pathways
CNS ModulationNeuropeptide S receptor antagonism
AntimicrobialDisruption of bacterial cell walls

Safety and Toxicity

Safety assessments indicate that this compound poses certain risks. It is classified as harmful if swallowed and can cause skin irritation. Proper handling and usage guidelines are essential to mitigate these risks during research and application .

Q & A

Basic: What are the recommended synthetic methodologies for achieving high stereochemical purity in trans-Octahydrofuro[3,4-C]pyridine HCl?

Methodological Answer:
The compound’s stereochemical complexity requires stereoselective synthesis. A validated approach involves enzymatic resolution using Candida antarctica lipase B to isolate enantiomers. For example, the hydrolysis of racemic precursors with this enzyme achieves optical purity >98% enantiomeric excess (ee) under optimized conditions (pH 7.5, 30°C, 24-hour reaction) . Key steps include:

  • Precursor preparation : Use bicyclic intermediates with protected functional groups.
  • Enzymatic hydrolysis : Monitor reaction progress via chiral HPLC.
  • Isolation : Acid-base extraction to separate enantiomers.
ParameterValue/Detail
EnzymeCandida antarctica lipase B
Temperature30°C
Reaction Time24 hours
Enantiomeric Excess>98%

Basic: How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with NMR-based NOE experiments (for relative stereochemistry). For dynamic stereochemical analysis, use variable-temperature (VT) NMR to study ring-flipping behavior in the octahydrofuropyridine scaffold. Additionally, circular dichroism (CD) spectroscopy correlates electronic transitions with chiral centers .

Advanced: How can contradictions between computational predictions and experimental spectral data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Address this via:

  • Solvatochromic studies : Compare experimental UV/Vis and fluorescence spectra in protic (e.g., methanol) vs. aprotic solvents to assess solvent interactions .
  • Quantum-chemical refinements : Use density functional theory (DFT) with explicit solvent models (e.g., PCM or SMD) to improve agreement with experimental Stokes shift data .
  • Transient absorption spectroscopy : Resolve ultrafast electronic relaxations (<100 fs) to validate computational excited-state models .

Advanced: What strategies optimize enantiomeric excess in enzymatic synthesis when scaling reactions?

Methodological Answer:
Scale-up challenges include enzyme denaturation and substrate diffusion limits. Mitigate these by:

  • Immobilized enzymes : Use silica- or polymer-supported lipase B to enhance stability and reuse.
  • Continuous-flow systems : Improve mass transfer and reduce reaction time (e.g., 12 hours vs. 24 hours in batch) .
  • Kinetic modeling : Apply Michaelis-Menten kinetics to predict ee under varying substrate/enzyme ratios.

Advanced: How should researchers design pharmacological evaluations for receptor-targeted activity?

Methodological Answer:
Leverage methodologies from related bicyclic pyridine hybrids (e.g., anticonvulsant assays):

  • In vitro receptor binding : Screen for histamine H3 receptor affinity using radioligand displacement assays (e.g., [³H]-α-methylhistamine).
  • In vivo models : Use pentylenetetrazole (PTZ)-induced seizures in rodents to assess anticonvulsant potential. Monitor ED50 values and neurotoxicity profiles .
  • Molecular docking : Perform docking studies with receptors (e.g., H3R) using software like AutoDock Vina. Validate with mutagenesis data to confirm binding poses .

Advanced: What analytical techniques resolve batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • HPLC-MS/MS : Quantify impurities (e.g., diastereomers) with a C18 column and 0.1% formic acid mobile phase.
  • DSC/TGA : Monitor thermal stability (decomposition onset >200°C indicates high purity).
  • Elemental analysis : Ensure stoichiometric Cl⁻ content matches theoretical values (e.g., 19.2% for HCl salt) .

Advanced: How to validate photostability for fluorescent derivatives of this compound?

Methodological Answer:
Adapt protocols from pyrrolo[3,4-c]pyridine studies:

  • Irradiation tests : Expose to UV light (365 nm) for 24 hours; quantify degradation via HPLC.
  • Fluorescence lifetime imaging (FLIM) : Measure photobleaching rates in physiological buffers.
  • Quantum yield calculations : Compare emission intensity before/after irradiation using integrating sphere methods .

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